Vespid chemotactic peptide 5g
Description
Overview of Wasp Venom Peptidomics
The study of the complete peptide component of a cell, tissue, or organism, known as peptidomics, has been instrumental in understanding the composition of wasp venom. Wasp venoms are intricate mixtures of proteins, enzymes, biogenic amines, and a diverse array of bioactive peptides. nih.govcas.cnmdpi.com These peptides are major constituents, often accounting for a significant portion of the venom's dry weight. nih.gov Peptidomic analyses, frequently employing techniques like high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS), have enabled the identification and sequencing of numerous novel peptides from various wasp species. nih.govcreative-proteomics.com This has led to the characterization of several peptide families, including kinins, mastoparans, and chemotactic peptides, each with distinct biological activities. nih.govnih.gov
Significance of Bioactive Peptides in Hymenopteran Venoms
Bioactive peptides are crucial to the defensive and predatory functions of Hymenopteran venoms. cas.cnunesp.br In social wasps, these peptides are primarily used for defense, causing pain and local tissue reactions in potential threats. mdpi.commdpi.com The venom's peptide components can induce a range of effects, including pain, inflammation, edema, and cell lysis. nih.govmdpi.com Many of these peptides, such as mastoparans, are known to interact with cell membranes and trigger degranulation of mast cells, releasing histamine (B1213489) and other inflammatory mediators. nih.govfortunejournals.com The diverse biological activities of these peptides also make them a subject of interest for potential pharmacological applications. cas.cnunesp.br
Definition and Academic Context of Vespid Chemotactic Peptide 5g (VCP 5g)
This compound (VCP 5g) is a specific bioactive peptide isolated from the venom of the wasp species Vespa magnifica. evitachem.comcpu-bioinfor.org It belongs to the family of vespid chemotactic peptides, which are characterized by their ability to attract immune cells, particularly polymorphonuclear leukocytes (neutrophils), to the site of envenomation. nih.govuniprot.orguniprot.org These peptides are typically linear, cationic, and adopt an α-helical structure. nih.gov VCP 5g is a tridecapeptide, meaning it is composed of 13 amino acids. cpu-bioinfor.org Research into VCP 5g and related peptides contributes to a broader understanding of venom toxicology and the molecular mechanisms underlying inflammation. Due to their structural similarities, chemotactic peptides often exhibit other biological activities, including antimicrobial and hemolytic effects. nih.govresearchgate.net
Table 1: General Properties of this compound (VCP 5g)
| Property | Value | Source |
|---|---|---|
| Source Organism | Vespa magnifica | cpu-bioinfor.org |
| Sequence | FLIIRRPIVLGLL | cpu-bioinfor.org |
| Sequence Length | 13 amino acids | cpu-bioinfor.org |
| Molecular Formula | C75H131N19O14 | cpu-bioinfor.orgbiocompare.com |
| Molecular Weight | 1523 Da | biocompare.com |
| Structure | Linear | cpu-bioinfor.org |
| C-terminal Modification | Amidation | cpu-bioinfor.org |
Table 2: Research Findings on the Biological Activity of VCP 5g
| Activity | Finding | Source |
|---|---|---|
| Antimicrobial | Active against Gram-positive bacteria (Staphylococcus aureus) with a Minimum Inhibitory Concentration (MIC) of 10 µg/ml. | cpu-bioinfor.orgencyclopedia.pub |
| Active against Gram-negative bacteria (Escherichia coli) with a MIC of 30 µg/ml. | cpu-bioinfor.org | |
| Active against the fungus Candida albicans with a MIC of 12.5 µg/ml. | cpu-bioinfor.org | |
| Hemolytic | Exhibits little hemolytic activity. | cpu-bioinfor.org |
| Chemotactic | Induces chemotaxis of neutrophils. | uniprot.orguniprot.org |
| Mast Cell Degranulation | Belongs to the Mast Cell Degranulating (MCD) peptide family. | cpu-bioinfor.org |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLIIRRPIVLGLL |
Origin of Product |
United States |
Discovery, Isolation, and Initial Characterization of Vespid Chemotactic Peptide 5g
Historical Perspectives in Wasp Venom Peptide Research
Research into the components of wasp venom has a history spanning over five decades, driven by the need to understand the physiological effects of stings, particularly allergic reactions. nih.gov Wasp venoms are complex chemical arsenals containing a variety of bioactive compounds, including peptides, proteins, and small organic molecules. nih.govnih.gov Historically, research focused on identifying allergens and pain-inducing compounds like kinins. researchgate.net
Over time, advancements in analytical techniques allowed for the discovery and characterization of numerous peptides with diverse biological activities. nih.gov Among the most studied are mastoparans and chemotactic peptides, which are exclusively found in the venoms of Vespidae wasps. nih.gov These peptides became subjects of interest not only for their role in envenomation but also for their potential as templates for new therapeutic agents, owing to their antimicrobial, anti-inflammatory, and antitumor activities. nih.govbohrium.com The exploration of venom from species like Vespa magnifica has contributed significantly to this field, revealing novel peptide families and expanding the known diversity of these natural compounds. novoprolabs.comresearchgate.net
Methodologies for Peptide Isolation from Biological Sources (e.g., Vespa magnifica venom)
The isolation of specific peptides like Vespid chemotactic peptide 5g from a complex mixture such as wasp venom requires a multi-step purification process. Venom is first collected, often by stimulating the wasps with a mild electric current. researchgate.net The crude venom then undergoes several stages of chromatographic separation to isolate its individual components. creative-proteomics.com
A common initial step is size-exclusion chromatography (also known as gel filtration), which separates molecules based on their size. researchgate.netcreative-proteomics.com Fractions containing peptides of interest are then subjected to further purification using techniques like ion-exchange chromatography , which separates molecules based on their net charge. researchgate.netcreative-proteomics.comcreative-proteomics.com
The final and most crucial purification step typically involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . creative-proteomics.commdpi.com This powerful technique separates peptides based on their hydrophobicity, yielding highly pure samples. creative-proteomics.commdpi.com The purity and molecular weight of the isolated peptides are confirmed using mass spectrometry, such as MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry). nih.gov This combination of chromatographic techniques is essential for obtaining pure peptides from the hundreds of different components present in crude venom. creative-proteomics.com
Primary Identification of this compound
This compound was identified as one of two families of antimicrobial peptides isolated from the venom of the wasp Vespa magnifica. novoprolabs.comresearchgate.net Its primary structure was determined through amino acid sequence analysis, revealing a sequence of 13 amino acids: H-Phe-Leu-Ile-Ile-Arg-Arg-Pro-Ile-Val-Leu-Gly-Leu-Leu-OH (FLIIRRPIVLGLL). novoprolabs.com
The primary structures of this compound and its related peptides (5e and 5f) were found to be homologous to other known chemotactic peptides. nih.govresearchgate.net Initial characterization revealed that these peptides exhibit antimicrobial activities against both bacteria and fungi. novoprolabs.com A cDNA encoding a precursor for a vespid chemotactic peptide was later cloned from a venom sac cDNA library of Vespa magnifica, providing insight into its biosynthesis. nih.gov
Below are the physicochemical properties of this compound.
| Property | Value |
| Amino Acid Sequence | H-FLIIRRPIVLGLL-OH |
| Molecular Formula | C₇₅H₁₃₁N₁₉O₁₄ |
| Average Molecular Weight | 1522.96 Da |
| Theoretical pI | 12.4 |
| Sequence Length | 13 amino acids |
| Data sourced from NovoPro Bioscience Inc. novoprolabs.com |
Structural Elucidation and Conformational Analysis of Vespid Chemotactic Peptide 5g
Primary Structure Determination: Amino Acid Sequence (FLIIRRPIVLGLL)
The primary structure of a peptide, the linear sequence of its amino acid residues, is the fundamental determinant of its higher-order structure and function. For Vespid chemotactic peptide 5g, the amino acid sequence has been determined to be FLIIRRPIVLGLL . cpu-bioinfor.orgexpasy.org This sequence consists of 13 amino acids. cpu-bioinfor.org
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
|---|---|---|
| 1 | Phenylalanine | F |
| 2 | Leucine (B10760876) | L |
| 3 | Isoleucine | I |
| 4 | Isoleucine | I |
| 5 | Arginine | R |
| 6 | Arginine | R |
| 7 | Proline | P |
| 8 | Isoleucine | I |
| 9 | Valine | V |
| 10 | Leucine | L |
| 11 | Glycine | G |
| 12 | Leucine | L |
| 13 | Leucine | L |
Post-translational Modifications (e.g., C-terminal amidation)
Following the synthesis of the polypeptide chain, many peptides undergo post-translational modifications (PTMs), which are crucial for their biological activity and stability. nih.govthermofisher.com A key post-translational modification identified in this compound is C-terminal amidation . cpu-bioinfor.orgnih.govresearchgate.netuniprot.org
In this modification, the C-terminal carboxyl group is converted to a carboxamide. uniprot.org This amidation is a common feature among many bioactive peptides, including other vespid chemotactic peptides. mdpi.comresearchgate.net The presence of a C-terminal amide group can neutralize the negative charge of the carboxyl group, which can enhance the peptide's interaction with biological membranes and increase its resistance to degradation by carboxypeptidases, thereby prolonging its biological activity.
Secondary and Tertiary Structure Prediction and Determination
The three-dimensional structure of a peptide is critical to its function. For this compound, its secondary and tertiary structures are characterized by specific conformational features.
Alpha-Helical Conformations
Vespid chemotactic peptides, including VCP 5g, are known to adopt an alpha-helical conformation . nih.govresearchgate.netuniprot.orgmdpi.com This secondary structure is a common motif in many membrane-active peptides. mdpi.com The formation of an α-helix is stabilized by intramolecular hydrogen bonds between the carbonyl oxygen of one amino acid and the amide hydrogen of an amino acid four residues down the chain. rsc.org This helical structure provides a scaffold that positions the amino acid side chains in a specific spatial arrangement, which is essential for the peptide's interaction with its biological targets. rsc.org
Amphipathic and Cationic Characteristics
A defining feature of this compound and related peptides is their amphipathic and cationic nature . nih.govresearchgate.netuniprot.orgmdpi.combiocompare.com
Cationic: The presence of two arginine (R) residues in the sequence of VCP 5g gives the peptide a net positive charge at physiological pH. cpu-bioinfor.org This positive charge is crucial for the initial electrostatic interaction with the negatively charged components of cell membranes, such as phospholipids.
Amphipathic: When folded into an α-helix, the peptide exhibits an amphipathic character. This means that the hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. The hydrophobic face, rich in residues like phenylalanine (F), leucine (L), isoleucine (I), and valine (V), can insert into the lipid bilayer of cell membranes. The hydrophilic face, containing the cationic arginine residues, remains exposed to the aqueous environment. This spatial arrangement of hydrophobic and charged residues is a hallmark of many antimicrobial and membrane-active peptides. mdpi.com
Structural Homology and Family Classification (e.g., MCD family, Crabrolin subfamily)
This compound is not an isolated molecule but belongs to a larger family of related peptides based on structural homology. It is classified within the MCD (Mast Cell Degranulating) peptide family and more specifically, the Crabrolin subfamily . cpu-bioinfor.orgnih.govresearchgate.netuniprot.orguniprot.orgresearchgate.net
The MCD peptide family includes a variety of peptides from wasp venoms that share structural similarities, such as a C-terminal amide, an amphipathic helical structure, and often, a proline residue within the sequence. mdpi.comnih.gov These peptides are known to have a range of biological activities.
The Crabrolin subfamily represents a more specific grouping within the MCD family, characterized by a high degree of sequence homology. Peptides in this subfamily, like VCP 5g, often exhibit chemotactic properties, attracting immune cells to the site of envenomation. The structural similarities among members of the Crabrolin subfamily suggest a common evolutionary origin and potentially overlapping biological functions. nih.gov
Biological Activities and Mechanistic Insights of Vespid Chemotactic Peptide 5g
Chemotactic Potency and Cellular Recruitment
Vespid chemotactic peptides, including 5g, are known to elicit chemotactic responses, particularly in polymorphonuclear leukocytes and macrophages. nih.gov This directed migration of immune cells is a critical component of the inflammatory response to foreign invaders.
Chemotaxis of Polymorphonuclear Leukocytes
Vespid chemotactic peptides are recognized for their ability to induce the chemotaxis of polymorphonuclear leukocytes. nih.govresearchgate.netmdpi.com This process is fundamental to the innate immune response, as these cells are among the first responders to sites of infection or tissue injury. The binding of chemotactic peptides to receptors on the surface of polymorphonuclear leukocytes initiates a signaling cascade that leads to cellular polarization and migration along the chemoattractant gradient. nih.gov
Chemotaxis of Macrophages
Alongside polymorphonuclear leukocytes, macrophages are also key players in the immune response, and their migration is influenced by chemotactic peptides. nih.govmdpi.com The recruitment of macrophages to inflammatory sites is crucial for phagocytosis of pathogens and cellular debris, as well as for the subsequent orchestration of the adaptive immune response. plos.orgnih.gov Studies have demonstrated that certain chemotactic factors can have a pronounced effect on the migration of blood-derived macrophages. arvojournals.org
Chemotaxis of Neutrophils
Neutrophils, a type of polymorphonuclear leukocyte, are particularly responsive to chemotactic signals. uniprot.orgnih.gov The interaction of chemotactic peptides with neutrophil receptors can trigger a rapid, transient increase in filamentous actin (F-actin), which is essential for cell motility. nih.gov This process is dependent on the concentration of the chemoattractant and is a key mechanism underlying the directed movement of neutrophils toward pathogens. nih.govplos.org
Receptor-Mediated Signaling Pathways (e.g., G-protein coupled receptors)
The biological effects of vespid chemotactic peptides are largely mediated through G-protein coupled receptors (GPCRs) expressed on the surface of immune cells. researchgate.netuniprot.orguniprot.org When a chemotactic peptide binds to its GPCR, it induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. nih.govmdpi.com These pathways are critical for a variety of cellular responses, including chemotaxis, degranulation, and phagocytosis. mdpi.comnih.govscienceopen.com For instance, the activation of formyl peptide receptors (FPRs), a class of GPCRs, by their ligands triggers downstream signaling that is essential for both chemotaxis and the engulfment of bacteria by neutrophils. nih.gov
Antimicrobial Modulatory Effects
In addition to its chemotactic properties, Vespid chemotactic peptide 5g exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. biocompare.comcpu-bioinfor.org
Antibacterial Activity against Gram-Positive Microorganisms
This compound has demonstrated potent antibacterial activity against Gram-positive bacteria. cpu-bioinfor.orgresearchgate.netnih.gov Research has shown its efficacy against strains such as Staphylococcus aureus. cpu-bioinfor.org The antimicrobial action of this peptide is a common feature among vespid chemotactic peptides, which often possess an amphipathic, α-helical structure that allows them to interact with and disrupt bacterial membranes. nih.govresearchgate.net
Table 1: Minimal Inhibitory Concentrations (MIC) of this compound Against Various Microorganisms
| Target Organism | Strain | MIC (µg/ml) | Reference |
|---|---|---|---|
| Gram-positive bacterium | Staphylococcus aureus | 10 | cpu-bioinfor.org |
| Gram-negative bacterium | Escherichia coli | 30 | cpu-bioinfor.org |
| Yeast | Candida albicans | 12.5 | cpu-bioinfor.org |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| N-formylnorleucylleucylphenylalanine |
| N-formylmethionylleucylphenylalanine |
| Cathelicidin-related antimicrobial peptide |
Antibacterial Activity against Gram-Negative Microorganisms
This compound has demonstrated notable antibacterial activity against Gram-negative bacteria. biocompare.comcpu-bioinfor.org Research has shown its efficacy in inhibiting the growth of these microorganisms, a significant finding given the challenge posed by their double-membrane structure. cpu-bioinfor.orgcpu-bioinfor.org
Detailed studies have quantified this activity, with a reported minimum inhibitory concentration (MIC) of 30 µg/ml against Escherichia coli ATCC 25922. cpu-bioinfor.org This specific datum underscores the peptide's potential as an antimicrobial agent. The antibacterial action of VCP 5g is a characteristic it shares with other vespid chemotactic peptides, which are increasingly recognized for their antimicrobial properties. researchgate.netnih.gov The primary structure of VCP 5g is homologous to other chemotactic peptides that exhibit similar antibacterial effects. nih.govresearchgate.net
Antifungal Activity against Yeast and Fungi
In addition to its antibacterial properties, this compound exhibits significant antifungal activity. biocompare.comcpu-bioinfor.org This broad-spectrum antimicrobial action extends to pathogenic yeasts and fungi, highlighting its potential for diverse therapeutic applications. cpu-bioinfor.orgresearchgate.net
Specifically, VCP 5g has been shown to be effective against Candida albicans ATCC 2002, with a minimum inhibitory concentration (MIC) of 12.5 µg/ml. cpu-bioinfor.org This potent activity against a common fungal pathogen is a key characteristic of this peptide. The ability to combat both bacterial and fungal infections makes VCP 5g and related peptides a subject of considerable scientific interest. researchgate.netnih.gov
Membrane Interaction Mechanisms in Antimicrobial Action
The antimicrobial efficacy of this compound is largely attributed to its interaction with microbial cell membranes. evitachem.com Like many antimicrobial peptides (AMPs), VCP 5g is cationic and amphipathic, properties that facilitate its binding to and disruption of the negatively charged microbial membranes. nih.govmdpi.com
The peptide's linear, α-helical structure allows it to insert into the lipid bilayer, leading to pore formation and increased membrane permeability. nih.govmdpi.com This disruption of the membrane integrity is a key mechanism of its antimicrobial action, ultimately causing cell death. This mode of action is characteristic of many peptides isolated from wasp venom. researchgate.netresearchgate.net
Mast Cell Degranulation Activity
Beyond its antimicrobial effects, this compound is also recognized for its ability to induce mast cell degranulation. cpu-bioinfor.orguniprot.org This activity is a hallmark of many vespid venom peptides and contributes to the inflammatory and immune responses seen following a wasp sting. nih.govresearchgate.net
Mechanism of Mast Cell Activation
The degranulation of mast cells induced by peptides like VCP 5g is thought to occur through a receptor-independent mechanism. nih.gov It is proposed that these peptides can translocate across the plasma membrane and directly interact with intracellular signaling components, specifically G proteins. nih.govuniprot.org
This direct activation of G proteins by the peptide leads to a cascade of intracellular events that culminate in the fusion of granules with the cell membrane and the release of their contents. nih.gov This process is distinct from the classical IgE-mediated mast cell activation. nih.gov The ability of vespid chemotactic peptides to activate mast cells is a significant aspect of their biological function. nih.govuniprot.org
Cellular Responses and Mediator Release Pathways
Upon activation by this compound, mast cells release a variety of potent inflammatory and chemotactic mediators. arvojournals.org The degranulation process results in the exocytosis of pre-formed mediators stored in granules, such as histamine (B1213489) and serotonin. nih.govfrontiersin.org
The release of these mediators triggers localized inflammatory responses, including edema (swelling) and pain. nih.govmdpi.com Furthermore, the activation of mast cells can lead to the synthesis and secretion of other signaling molecules, including cytokines and chemokines, which can attract other immune cells to the site of inflammation. arvojournals.org
Comparative Analysis of Biological Activities with Related Peptides (e.g., Mastoparans, Temporins)
The biological activities of this compound are best understood in the context of related peptide families, namely mastoparans and temporins.
Mastoparans , also abundant in wasp venom, are tetradecapeptides known for their potent mast cell degranulating activity. nih.govresearchgate.net Like VCP 5g, they are cationic and form amphipathic α-helices, enabling them to interact with and disrupt cell membranes. nih.govmdpi.com This structural similarity results in overlapping biological activities, including antimicrobial and hemolytic effects. mdpi.com However, mastoparans are generally considered to have more potent mast cell degranulating and hemolytic activities compared to chemotactic peptides. nih.gov In contrast, some studies suggest that mastoparans have greater antimicrobial properties against fungi than against Gram-negative bacteria like E. coli. researchgate.net
Temporins are a family of antimicrobial peptides first discovered in the skin of frogs. researchgate.netnih.gov Interestingly, VCP 5g and other vespid chemotactic peptides share remarkable sequence homology with temporins. researchgate.netnih.gov This similarity extends to their biological functions, as both peptide families exhibit broad-spectrum antimicrobial activity against bacteria and fungi. researchgate.netresearchgate.net The structural and functional convergence of these peptides from evolutionarily distant organisms highlights their importance in innate defense mechanisms. nih.gov Both vespid chemotactic peptides and temporins are characterized by a conserved N-terminal pentapeptide motif that is crucial for their membrane-interacting and antimicrobial activities. researchgate.net
Biosynthesis, Processing, and Regulation of Vespid Chemotactic Peptide 5g
Identification and Characterization of Vespid Chemotactic Peptide 5g Precursors
The first critical step in understanding the biosynthesis of VCP 5g was the identification of its precursor molecule. Scientific investigation led to the cloning of a cDNA encoding a VCP precursor from a venom sac cDNA library of the wasp Vespa magnifica. nih.gov This was a landmark discovery, as it was the first report of a VCP precursor from wasp venom. nih.gov The precursor protein, as deduced from the cDNA, is larger than the final active peptide, containing additional amino acid sequences that are removed during processing. nih.govsemanticscholar.org
Transcriptomic analyses of venom glands from other social wasps, such as Vespa crabro and Vespa analis, have further confirmed the presence and high expression levels of genes for the vespid chemotactic peptide precursor. mdpi.comresearchgate.net These studies indicate that the precursor is a major and common component synthesized within the venom apparatus. mdpi.comresearchgate.net The structure of these precursors typically includes a signal peptide, which directs the protein for secretion, followed by the sequence of the mature peptide and other pro-sequences that are cleaved post-translationally. semanticscholar.orgnih.gov
Enzymatic Processing Pathways in Venom Glands
The transformation of the VCP precursor into the mature VCP 5g is dependent on the activity of specific enzymes within the venom glands. nih.gov This processing pathway involves precise proteolytic cleavage events.
A key enzyme in the processing of the VCP precursor is Dipeptidyl Peptidase IV (DPPIV). nih.gov DPPIV is a proline-specific serine peptidase that has been identified as a significant component of wasp venom. researchgate.netmdpi.comnih.govsemanticscholar.org Research suggests that DPPIV is a putative enzyme responsible for processing various venom toxins, including vespid chemotactic peptides. semanticscholar.org Its role is to cleave specific dipeptide units from the precursor, a critical step in the maturation of the final peptide. nih.gov The presence and high expression of DPPIV in the venom of multiple wasp species, including Vespa velutina nigrithorax and Polistes dominula, underscore its importance in venom biochemistry. researchgate.netexlibrisgroup.com
In addition to DPPIV, trypsin-like serine proteases are also integral to the VCP processing pathway. nih.gov These enzymes are a common class of proteases found in hymenopteran venoms. nih.gov Their function in the biosynthesis of VCP 5g is to cleave the precursor protein at specific sites, working in concert with DPPIV to release the final, active peptide. nih.gov The presence of various trypsin-type serine proteases in wasp venom has been confirmed through multiple studies, highlighting their fundamental role in modifying venom components. nih.govmdpi.com
Gene Expression and Transcriptional Regulation
The gene encoding the vespid chemotactic peptide precursor is highly expressed in the venom glands of wasps. mdpi.comresearchgate.net Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have provided quantitative insights into this expression. In a comparative analysis of the venom gland transcriptomes of Vespa crabro and Vespa analis, the vespid chemotactic peptide precursor was one of the most abundantly transcribed genes in both species. researchgate.net
Notably, the expression levels can differ significantly between related species. For instance, the transcription rate of the vespid chemotactic peptide precursor was found to be 16 times higher in V. crabro compared to V. analis. researchgate.net This high level of transcription ensures a plentiful supply of the precursor, ready for processing into the mature peptide, reflecting its importance as a major component of the venom. mdpi.comresearchgate.net
Comparative Biosynthesis Pathways with Homologous Peptides (e.g., Temporins)
An interesting parallel exists between vespid chemotactic peptides and temporins, a family of antimicrobial peptides found in the skin of ranid frogs. nih.gov Despite the vast evolutionary distance, the mature peptides share remarkable similarities in their amino acid sequences. nih.gov A conserved pentapeptide motif, (FLPII), has been identified at the N-terminus of many vespid chemotactic peptides and temporins, which is associated with their antimicrobial and immunomodulatory functions. pnas.org
However, a comparison of their biosynthesis reveals a key difference in their processing pathways. nih.gov While the precursors for both VCPs and temporins are highly similar in size and in the sequences of the mature peptides they contain, the enzymatic machinery used for their processing differs. nih.gov The biosynthesis of VCPs involves both Dipeptidyl Peptidase IV and trypsin-like proteases. nih.gov In contrast, the maturation of temporins from their precursors relies solely on trypsin-like proteases. nih.gov This divergence in the processing mechanism highlights a fascinating example of convergent evolution, where similar final products are achieved through distinct biosynthetic routes. nih.gov
Advanced Analytical and Characterization Methodologies for Vespid Chemotactic Peptide 5g Research
Chromatographic Separation and Purification Techniques
The isolation of specific peptides like Vespid chemotactic peptide 5g from complex venom mixtures is a critical first step in their study. High-performance liquid chromatography (HPLC) is a cornerstone technology in this process, with reversed-phase HPLC (RP-HPLC) being the most widely used method for peptide purification. mdpi.comresearchgate.net The separation in RP-HPLC is based on the differential partitioning of peptides between a nonpolar stationary phase and a polar mobile phase. mdpi.com
Ion-exchange chromatography (IEX) is another vital technique, particularly for separating charged peptides based on their net charge at a specific pH. mdpi.comnih.gov Given that VCPs are cationic, cation-exchange chromatography is often employed. nih.govnih.gov A typical purification strategy for vespid venom peptides is a multi-step process, often beginning with gel filtration to separate components by size, followed by one or more rounds of IEX and RP-HPLC to achieve high purity. mdpi.com
| Technique | Principle of Separation | Application in VCP Research |
|---|---|---|
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. Peptides partition between a nonpolar stationary phase and a polar mobile phase. | High-resolution final purification step for isolating VCPs from other venom components and chromatographic fractions. mdpi.commdpi.com |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. Cationic VCPs bind to a negatively charged stationary phase. | Used for initial fractionation of crude venom to separate peptides based on their charge properties. mdpi.comnih.gov |
| Gel Filtration Chromatography (Size-Exclusion) | Separation based on molecular size and shape. Larger molecules elute first. | Often used as an initial step to separate large proteins (like enzymes) from smaller peptides in crude venom. mdpi.com |
Mass Spectrometry-Based Characterization and Identification
Once purified, mass spectrometry (MS) is the definitive tool for determining the precise molecular weight and amino acid sequence of vespid chemotactic peptides. nih.gov Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are employed to obtain the molecular mass of the intact peptide with high accuracy. researchgate.netsemanticscholar.org
For sequencing, tandem mass spectrometry (MS/MS) is utilized. In this process, the isolated peptide ions are fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. researchgate.net This powerful approach has been instrumental in identifying and characterizing novel chemotactic peptides from various wasp species. nih.govresearchgate.net MS can also identify post-translational modifications, such as the C-terminal amidation common in VCPs, which is critical for their biological activity. researchgate.net
| Technique | Information Obtained | Relevance to VCP Characterization |
|---|---|---|
| MALDI-TOF MS / ESI-MS | Precise molecular mass of the intact peptide. | Confirms the identity and purity of the isolated peptide; provides the accurate molecular weight for database searching and sequence validation. researchgate.netsemanticscholar.org |
| Tandem Mass Spectrometry (MS/MS) | Amino acid sequence and post-translational modifications. | Enables the de novo sequencing of novel peptides and confirms the primary structure of known VCPs. nih.govresearchgate.net |
Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism)
Understanding the three-dimensional structure of this compound is essential for elucidating its mechanism of action. Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of peptides in solution. This method measures the difference in absorption of left- and right-handed circularly polarized light by the peptide backbone.
CD spectral analysis can determine the relative content of different secondary structural elements, such as α-helices, β-sheets, and random coils. Studies on vespid chemotactic peptides have revealed that they typically adopt a significant α-helical conformation, particularly in membrane-mimicking environments. researchgate.net This amphiphilic α-helical structure is believed to be a key determinant of their biological activities, including their ability to interact with and disrupt cell membranes. nih.govresearchgate.net
| Technique | Structural Information Provided | Key Finding for VCPs |
|---|---|---|
| Circular Dichroism (CD) Spectroscopy | Provides information on the secondary structure content (e.g., α-helix, β-sheet) of the peptide in solution. | Revealed that VCPs possess a high degree of α-helical structure, which is linked to their biological function. researchgate.net |
Cell-Based Assays for Functional Profiling and Quantitative Response Assessment
To understand the biological role of this compound, a variety of cell-based assays are employed. These assays are crucial for moving beyond structural characterization to functional understanding. americanpeptidesociety.org
The defining characteristic of these peptides is their ability to induce chemotaxis, which is the directed migration of cells. This is typically assessed using assays that measure the movement of immune cells, such as polymorphonuclear leukocytes and macrophages, toward a concentration gradient of the peptide. nih.gov In addition to their chemotactic properties, many VCPs exhibit a broad range of other biological activities. Cell-based assays are used to quantify these effects, including antimicrobial, anti-fungal, and anti-tumor activities. researchgate.net For instance, the anti-tumor potential of VCPs has been evaluated by measuring their cytotoxic effects on cancer cell lines, such as ovarian cancer cells. researchgate.net
| Assay Type | Biological Function Assessed | Example Cell Lines / Targets |
|---|---|---|
| Chemotaxis Assay (e.g., Boyden chamber) | Cell migration in response to a chemical gradient. | Polymorphonuclear leukocytes, macrophages. nih.gov |
| Antimicrobial/Anti-fungal Assays | Inhibition of microbial growth. | Bacteria, Candida albicans. researchgate.net |
| Cytotoxicity/Anti-tumor Assays (e.g., MTS assay) | Ability to kill or inhibit the proliferation of cancer cells. | SK-OV-3 and NIH-OVCAR-3 (ovarian cancer cell lines). researchgate.net |
Synthetic Approaches and Analog Design for Vespid Chemotactic Peptide 5g
Solid-Phase Peptide Synthesis Strategies
The chemical synthesis of peptides like Vespid chemotactic peptide 5g is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology, pioneered by Bruce Merrifield, allows for the efficient and rapid assembly of peptide chains while attached to an insoluble resin support, simplifying the purification process by allowing excess reagents and byproducts to be washed away after each step. scispace.compeptide.com
The general SPPS process begins with the C-terminal amino acid being anchored to a functionalized polymer resin. peptide.com The peptide chain is then elongated in a stepwise manner from the C-terminus to the N-terminus. Each cycle of amino acid addition involves two main steps: the deprotection of the N-terminal protecting group of the resin-bound peptide and the coupling of the next N-terminally protected amino acid. This cycle is repeated until the desired sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed. scispace.com
Two primary strategies are employed in SPPS, differing mainly in the type of N-terminal protecting group used:
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy : This is the most common approach used in modern SPPS. The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent. The side-chain protecting groups are acid-labile, requiring a strong acid cocktail, commonly containing trifluoroacetic acid (TFA), for final cleavage from the resin and deprotection. mdpi.com
Boc (tert-butyloxycarbonyl) Strategy : In this older strategy, the N-terminal Boc group is removed with a moderately strong acid, such as TFA. The side-chain protecting groups and the bond to the resin require a much stronger acid, like hydrofluoric acid (HF), for cleavage. peptide.com
The choice of strategy depends on the peptide sequence and desired modifications. For a relatively short and simple peptide like this compound, the Fmoc strategy is generally preferred due to its milder deprotection conditions. mdpi.com
Chemical Modifications and Analog Synthesis for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a peptide influences its biological activity. By synthesizing and testing analogs of this compound, researchers can identify key residues and structural motifs responsible for its function. Common strategies for analog design include:
Amino Acid Substitution (Scanning) : Systematically replacing each amino acid in the sequence with a different one, often alanine (B10760859) (Ala-scanning), can reveal the importance of individual side chains for activity. mdpi.com For instance, replacing a key residue might lead to a significant loss of function. Conversely, substituting residues with unnatural amino acids, such as α-aminoisobutyric acid (Aib), can be used to bias the peptide's backbone conformation, potentially enhancing its helical structure and stability. mdpi.com
Truncation and Elongation : Sequentially removing amino acids from the N- or C-terminus (truncation) helps to identify the minimal sequence required for biological activity. mdpi.com Conversely, extending the peptide chain (elongation) can sometimes enhance its properties. mdpi.com
Modification of Termini : The N-terminus can be modified by acylation, while the C-terminus is often amidated. C-terminal amidation is a common feature of many bioactive peptides, including chemotactic peptides, and it typically increases resistance to degradation by carboxypeptidases and can be crucial for activity. nih.govmdpi.com
Through such modifications, analogs of related wasp venom peptides have been developed with altered antimicrobial, hemolytic, or antitumor activities, demonstrating the utility of these approaches in optimizing peptide function. nih.govmdpi.com
Considerations for Peptide Purity and Post-Synthetic Characterization
Ensuring the purity and correct identity of a synthetic peptide is a critical quality attribute for any biological study. dlrcgroup.com The SPPS process can generate various impurities, including truncated sequences, deletion sequences (where an amino acid is missed during a coupling step), and products with remaining protecting groups or chemical modifications from cleavage reagents. jpt.com Therefore, rigorous purification and characterization are mandatory.
Purification: The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the target peptide from impurities based on differences in hydrophobicity, yielding a highly purified product. jpt.comijsra.net
Post-Synthetic Characterization: A suite of analytical techniques is used to confirm the identity, purity, and structural integrity of the synthesized peptide. nih.gov
| Analytical Technique | Purpose | Key Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Determines the percentage of the desired peptide relative to impurities. ijsra.netresearchgate.net |
| Mass Spectrometry (MS) | Identity Confirmation | Provides the highly accurate molecular weight of the peptide, confirming its primary sequence. Techniques like LC-MS combine HPLC separation with mass analysis. nih.govnih.gov |
| Amino Acid Analysis (AAA) | Composition Verification | Quantifies the amino acid composition of the peptide after hydrolysis, confirming that the correct ratios of amino acids are present. resolvemass.ca |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Analysis | Provides detailed information about the three-dimensional structure and folding of the peptide in solution. ijsra.netresolvemass.ca |
| Circular Dichroism (CD) Spectroscopy | Secondary Structure Analysis | Used to determine the secondary structure content (e.g., α-helix, β-sheet) of the peptide and assess its conformational stability under different conditions. ijsra.netintertek.com |
These characterization methods, when used in combination, provide comprehensive data to ensure that the synthetic this compound is of the required quality for subsequent biological evaluation. ijsra.netnih.gov
Ecological and Evolutionary Significance of Vespid Chemotactic Peptide 5g
Role of Vespid Chemotactic Peptide 5g in Wasp Defensive and Predatory Biology
Vespid chemotactic peptides, including Peptide 5g, are significant multi-functional components of wasp venom, playing crucial roles in both defense against predators and in predation. nih.govbohrium.com These peptides are generally linear, cationic, C-terminally amidated tridecapeptides that form an amphipathic α-helical structure. nih.govresearchgate.net This structure is key to their biological activities.
In a defensive context, chemotactic peptides are not thought to trigger pain directly but are instrumental in amplifying the inflammatory response following a sting. nih.gov They elicit a potent chemotactic reaction, attracting polymorphonuclear leukocytes and macrophages to the envenomation site. nih.govresearchgate.net This influx of immune cells leads to a minor edematogenic (swelling) response and an inflammatory exudate, contributing to the prolonged pain and itching that can last for hours or days. nih.govmdpi.com This robust inflammatory effect serves as a powerful deterrent to predators.
Beyond their role in inflammation, these peptides possess significant antimicrobial properties, which are vital for both defense and predation. nih.gov Social wasps utilize their venom to protect the colony, while solitary wasps use it to paralyze prey, which will serve as a food source for their larvae. nih.gov The antimicrobial action of the venom, contributed by peptides like 5g, is crucial for preventing microbial decay of the paralyzed prey. nih.gov
Research on peptides from the venom of Vespa magnifica has characterized the specific antimicrobial activity of Peptide 5g. nih.gov Along with the homologous peptides 5e and 5f, Peptide 5g has demonstrated effectiveness against a range of microorganisms. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
This table displays the MIC values of Peptide 5g, purified from Vespa magnifica venom, against representative bacterial and fungal species. Data sourced from nih.gov.
| Microorganism | Type | MIC (μg/mL) |
|---|---|---|
| Escherichia coli | Gram-negative Bacteria | ~30 |
| Staphylococcus aureus | Gram-positive Bacteria | ~5 |
| Candida albicans | Fungus | ~25 |
Evolutionary Divergence and Conservation of Chemotactic Peptides across Hymenoptera
The evolution of venom components in Hymenoptera is a dynamic process shaped by the diverse ecological pressures of predation and defense. nih.gov Within this evolutionary framework, vespid chemotactic peptides exhibit both conserved structural motifs and significant divergence across species.
A key conserved feature among chemotactic peptides in the family Vespidae is their fundamental biochemical architecture: they are typically cationic, amphipathic, α-helical tridecapeptides with an amidated C-terminus. nih.govresearchgate.net This structural conservation suggests a strong selective pressure to maintain a conformation that allows for effective interaction with cell membranes, which is central to both their chemotactic and antimicrobial functions. researchgate.net The presence of one or two Lysine residues is also a common characteristic. nih.gov
However, alongside this conservation, there is considerable divergence in the specific amino acid sequences of these peptides among different wasp genera and species. nih.govresearchgate.net For example, three distinct but homologous chemotactic peptides (Peptide 5e, 5f, and 5g) have been identified within a single species, Vespa magnifica. nih.gov Similarly, studies on the social wasp Polistes stigma have identified novel chemotactic peptides (Ps1417, Ps1434, and Ps1474) with unique sequences. researchgate.net This variation points to an evolutionary diversification that likely allows species to adapt their venom to specific defensive needs or the particular microbial environments associated with their prey and nests. The rapid evolution of venom peptides is a recognized phenomenon, allowing insects to respond to changing selective pressures. nih.gov
The systematic analysis of venom components across multiple bee and wasp species provides insights into the evolution and phylogeny of venom, revealing how different ecological and behavioral features correspond with venom composition. nih.gov The diversification of chemotactic peptides is a clear example of this adaptive evolution within the broader order of Hymenoptera.
Analysis of Convergent Evolution with Amphibian Antimicrobial Peptides (Temporins)
One of the most remarkable findings in the study of vespid chemotactic peptides is their striking similarity to temporins, a class of antimicrobial peptides (AMPs) found in the skin of ranid frogs. nih.govresearchgate.net This similarity represents a clear case of convergent evolution, where distantly related organisms independently evolve similar traits to adapt to similar challenges, such as combating pathogens. nih.govmdpi.com
Vespid chemotactic peptides from the wasp Vespa magnifica and temporins from the frog Amolops loloensis share high homology in their amino acid sequences. nih.govresearchgate.net This sequence similarity translates into shared functionality; both sets of peptides are effective microbe-killing agents and can induce a cellular chemotactic response. nih.govresearchgate.net Structurally, both vespid peptides and temporins are short, cationic peptides that adopt an alpha-helical conformation, a common feature for many membrane-acting AMPs. nih.govnih.gov
Despite these profound similarities in structure and function, evidence strongly suggests that these peptides arose independently. A key piece of evidence lies in their biosynthesis pathways. A study on the precursor of a vespid chemotactic peptide from Vespa magnifica revealed that while the precursor protein resembled that of temporin in size and sequence, the enzyme-cutting sites were different. nih.gov The processing of the vespid peptide precursor involves dipeptidyl peptidase IV and trypsin-like proteases, whereas temporin processing relies only on trypsin-like proteases. nih.gov This difference in the biosynthetic machinery indicates a distinct evolutionary origin for the two peptide families, despite their mature forms having converged on a similar solution for antimicrobial defense. nih.gov
Convergent evolution is a known phenomenon in the evolution of AMPs, driven by the constant selective pressure exerted by pathogens. mdpi.comresearchgate.net The case of vespid chemotactic peptides and amphibian temporins provides a compelling example of this process, spanning the vast evolutionary distance between insects and amphibians. nih.gov
Table 2: Comparison of Vespid Chemotactic Peptides and Amphibian Temporins
This table summarizes the key similarities and differences between vespid chemotactic peptides and amphibian temporins, highlighting the evidence for convergent evolution. Data sourced from nih.govnih.govresearchgate.netnih.gov.
| Feature | Vespid Chemotactic Peptides | Amphibian Temporins | Conclusion |
|---|---|---|---|
| Organism Group | Insecta (Wasps) | Amphibia (Frogs) | Distant evolutionary relationship |
| Primary Function | Chemotaxis, Antimicrobial, Defense | Antimicrobial, Immune modulation | Functional Similarity |
| Structure | Cationic, α-helical, amphipathic | Cationic, α-helical, amphipathic | Structural Similarity |
| Sequence | High homology with certain temporins | High homology with certain vespid peptides | Sequence Similarity |
| Biosynthesis Enzymes | Dipeptidyl peptidase IV, Trypsin-like proteases | Trypsin-like proteases only | Different Evolutionary Origin |
Future Directions in Vespid Chemotactic Peptide 5g Research
Advanced Structural Biology Investigations and Dynamics
A foundational step in understanding the function of Vespid chemotactic peptide 5g is to move beyond its primary sequence to a detailed, three-dimensional structural characterization. While VCPs are generally known to adopt an α-helical conformation, the specific dynamics and stability of peptide 5g in various environments are yet to be determined. mdpi.comresearchgate.net
Future research should prioritize high-resolution structural determination using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods would provide precise atomic coordinates, revealing the exact helical content, the spatial arrangement of amino acid side chains, and the distribution of charged and hydrophobic residues that define its amphipathic character. researchgate.net
Furthermore, computational approaches like molecular dynamics (MD) simulations will be invaluable for understanding the peptide's behavior and flexibility in solution and upon interaction with biological membranes. MD simulations can predict how the peptide's conformation changes as it transitions from an aqueous environment to the lipid bilayer of a cell membrane, a critical step for its biological activity.
Table 1: Proposed Structural Investigation Plan for this compound
| Research Technique | Objective | Potential Insights |
|---|---|---|
| NMR Spectroscopy | Determine the 3D structure in solution and in membrane-mimicking environments (e.g., micelles). | Reveal the precise α-helical content and conformational flexibility. |
| X-ray Crystallography | Obtain a high-resolution solid-state structure. | Provide a static, atomic-level snapshot of the peptide's most stable conformation. |
| Circular Dichroism (CD) | Analyze secondary structure content in various solvents and upon lipid interaction. nih.gov | Quantify changes in helicity, confirming membrane-induced conformational shifts. |
| Molecular Dynamics (MD) | Simulate peptide-membrane interactions over time. | Elucidate the dynamics of membrane insertion, pore formation, and structural stability. |
Deeper Exploration of Receptor-Ligand Interactions and Specificity
The chemotactic activity of VCPs implies a direct or indirect interaction with specific receptors on the surface of immune cells. nih.gov However, the precise molecular targets for this compound remain unidentified. A critical future direction is the de-orphanization of this ligand-receptor pairing to understand its cellular specificity and mechanism of action.
Initial studies should focus on identifying binding partners on target cells like neutrophils and macrophages. Techniques such as affinity chromatography using immobilized peptide 5g could isolate potential receptors from cell lysates. Subsequently, modern proteomics could identify these binding proteins. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would allow for the quantitative measurement of binding affinity and thermodynamics, confirming the specificity and strength of the interaction.
Once a candidate receptor is identified, likely a G-protein coupled receptor (GPCR) given the chemotactic function, further studies involving site-directed mutagenesis of both the peptide and the receptor would be essential. These experiments can pinpoint the key amino acid residues that form the binding interface, providing a detailed map of the molecular recognition process.
Table 2: Methodologies for Investigating Receptor Interactions of this compound
| Methodology | Purpose | Expected Outcome |
|---|---|---|
| Affinity Chromatography | Isolate binding partners from immune cell extracts. | Identification of one or more candidate receptors. |
| Surface Plasmon Resonance (SPR) | Quantify the kinetics (on/off rates) of the peptide-receptor interaction. | Determination of binding affinity (KD) and specificity. |
| Computational Docking | Predict the binding mode of peptide 5g to a modeled receptor structure. | A structural model of the receptor-ligand complex. |
| Site-Directed Mutagenesis | Alter key residues in the peptide and receptor to assess their role in binding. | Functional map of the critical residues governing the interaction. |
Mechanistic Insights into Downstream Cellular Signaling Cascades
Upon binding to its target receptor, this compound is expected to trigger a cascade of intracellular signaling events that culminate in directed cell migration (chemotaxis). Elucidating these downstream pathways is crucial for a complete mechanistic understanding. Structurally similar peptides, such as mastoparans, are known to activate G-proteins and alter phospholipid metabolism. dtic.mil
Future research should investigate the activation of canonical signaling pathways associated with cell migration and inflammation. This includes monitoring the activation of heterotrimeric G-proteins, the production of second messengers like inositol (B14025) phosphates and cyclic AMP (cAMP), and fluctuations in intracellular calcium levels.
Furthermore, the involvement of key signaling nodes such as Phospholipase C (PLC), Protein Kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathways should be explored. Investigating the activation of transcription factors, particularly NF-κB, which plays a central role in the inflammatory response, will be critical. nih.gov Techniques like Western blotting, reporter gene assays, and fluorescence microscopy will be instrumental in dissecting these complex signaling networks.
Table 3: Potential Signaling Pathways for Investigation
| Pathway Component | Role in Chemotaxis & Inflammation | Proposed Investigative Technique |
|---|---|---|
| G-Protein Activation | Transduces receptor signal to intracellular effectors. | GTPγS binding assay. |
| Phospholipase C (PLC) | Generates second messengers IP3 and DAG. | Inositol phosphate (B84403) accumulation assay. |
| Intracellular Calcium (Ca2+) | A key second messenger regulating cytoskeletal dynamics. | Calcium imaging with fluorescent dyes. |
| NF-κB Activation | Master regulator of inflammatory gene expression. nih.gov | Western blot for phosphorylated IκBα; reporter gene assay. |
Exploration of this compound as a Model for Innate Immunity Studies and Bioactive Peptide Design
Vespid chemotactic peptides are integral components of the wasp's defense mechanism, initiating an innate immune response at the site of envenomation. nih.gov Their ability to recruit immune cells and, in many cases, exhibit direct antimicrobial activity makes them excellent models for studying host-pathogen interactions and the evolution of venom components. researchgate.netnih.gov
This compound can serve as a template for designing novel bioactive peptides. Its structure could be optimized to enhance specific properties, such as antimicrobial potency, while minimizing others, like hemolytic activity. ucsd.edu Future research should involve the creation of synthetic analogs of peptide 5g. By systematically substituting amino acids, researchers can probe the structure-activity relationship to identify the residues critical for chemotactic versus antimicrobial functions.
Such studies could lead to the development of new therapeutic leads. For instance, analogs with potent and selective antimicrobial activity could be developed as novel antibiotics, a crucial area of research given rising antibiotic resistance. mdpi.com Similarly, analogs that modulate immune cell trafficking could be explored for applications in treating inflammatory disorders.
Table 4: Avenues for Bioactive Peptide Design Based on this compound
| Research Area | Objective | Potential Application |
|---|---|---|
| Antimicrobial Peptide (AMP) Design | Synthesize analogs with increased antibacterial/antifungal activity and reduced toxicity to mammalian cells. | Development of new antibiotics to combat resistant pathogens. mdpi.com |
| Immunomodulatory Agents | Create variants that either enhance or suppress immune cell recruitment. | Novel therapeutics for inflammatory diseases or as vaccine adjuvants. |
| Structure-Activity Relationship (SAR) | Systematically map which parts of the peptide are responsible for its different biological activities. | A blueprint for the rational design of multifunctional peptides. |
Q & A
Q. How is Vespid chemotactic peptide 5g structurally characterized, and what methodologies are recommended for its identification?
Structural characterization typically involves tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to resolve its primary sequence and confirm post-translational modifications. For example, Vespid chemotactic peptide M (VMS4) was identified via HPLC fingerprinting and MS analysis, revealing the sequence Phe-Leu-Pro-Ile-Gly-Lys-Leu-Leu-Ser-Gly-Leu-Leu-NH₂ . Researchers should combine these techniques with peptide synthesis validation to address batch-to-batch variability .
Q. What are the optimal storage and handling protocols for synthetic Vespid chemotactic peptides to maintain stability?
Synthetic peptides should be stored as lyophilized powders at -20°C/-80°C, reconstituted in sterile deionized water (0.1–1.0 mg/mL), and supplemented with 5–50% glycerol to prevent aggregation. Avoid repeated freeze-thaw cycles; aliquot working solutions for short-term use at 4°C (stable for ≤1 week) . For long-term stability, monitor purity via reverse-phase HPLC and circular dichroism (CD) spectroscopy to confirm structural integrity .
Q. Which in vitro assays are suitable for evaluating the bioactivity of this compound?
Standard assays include:
- Antimicrobial activity : Test against E. coli (ATCC 25922), S. aureus (ATCC 2592), and C. albicans (ATCC 2002) using broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Mast cell degranulation : Measure histamine release in RBL-2H3 cell lines .
- Hemolytic activity : Assess erythrocyte lysis via spectrophotometric hemoglobin quantification to rule out cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Vespid chemotactic peptides across studies?
Discrepancies may arise from variations in peptide synthesis (e.g., impurities, salt content) or assay conditions. To mitigate:
- Standardize peptide batches using rigorous QC (e.g., peptide content analysis, TFA removal <1% for cell assays) .
- Validate findings across multiple models (e.g., compare in vitro mast cell activation with in vivo thrombosis models in rats) .
- Perform meta-analyses of published data to identify confounding variables (e.g., species-specific peptide isoforms) .
Q. What experimental designs are recommended to investigate the antithrombotic mechanisms of this compound in vivo?
- Thrombosis models : Use rat inferior vena cava (IVC) ligation to assess clot dissolution rates and platelet aggregation via flow cytometry .
- Mechanistic studies : Apply transcriptomic profiling (RNA-seq) to identify peptide-regulated pathways (e.g., fibrinolytic or anti-inflammatory genes) .
- Dose-response optimization : Test escalating doses (0.1–10 mg/kg) with saline controls and include co-administration with heparin for comparative efficacy .
Q. How can structural modifications enhance the therapeutic potential of this compound while minimizing immunogenicity?
- Backbone cyclization : Improve proteolytic stability by cyclizing the peptide via lactam bridges or disulfide bonds .
- PEGylation : Conjugate polyethylene glycol (PEG) to prolong half-life in circulation .
- Epitope mapping : Use phage display libraries to identify and eliminate immunogenic regions while retaining bioactivity .
Methodological Considerations
Q. What strategies ensure reproducibility in synthesizing this compound for academic research?
- Solid-phase peptide synthesis (SPPS) : Employ Fmoc/t-Bu chemistry with resins optimized for long hydrophobic sequences .
- Quality control : Require ≥85% purity via HPLC, MS validation, and peptide content analysis for sensitive assays .
- Batch documentation : Archive synthesis parameters (e.g., coupling efficiency, cleavage conditions) to troubleshoot variability .
Q. How should researchers design studies to distinguish between direct and indirect effects of this compound in complex biological systems?
- Knockout/knockdown models : Use CRISPR-Cas9 to silence putative receptor genes (e.g., GPCRs) in target cells .
- Pharmacological inhibitors : Co-treat with pathway-specific blockers (e.g., NF-κB or MAPK inhibitors) to isolate mechanisms .
- Single-cell RNA-seq : Resolve cell-type-specific responses in heterogeneous tissues (e.g., immune vs. endothelial cells) .
Data Presentation and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
